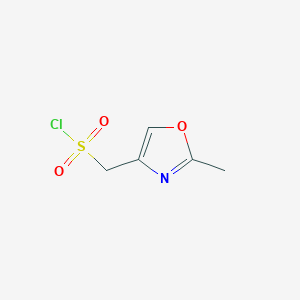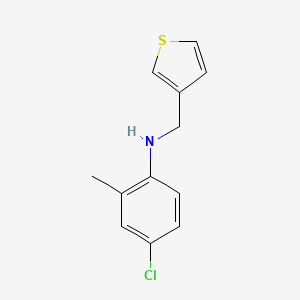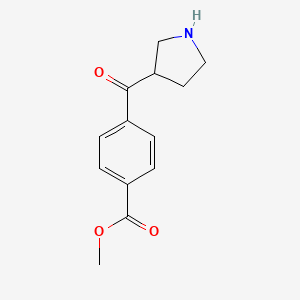![molecular formula C10H20O2 B13253958 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol](/img/structure/B13253958.png)
2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol is an organic compound with the molecular formula C10H20O2 It is a cycloalkane derivative, specifically a cyclohexane ring substituted with a hydroxymethyl group and a propan-2-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol typically involves the reaction of cyclohexanone with formaldehyde and a secondary alcohol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce more saturated alcohols.
Scientific Research Applications
2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexane ring provides a hydrophobic core that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler cyclohexane derivative with a single hydroxyl group.
Cyclohexanone: The oxidized form of cyclohexanol, containing a ketone group.
2-Methylcyclohexanol: A similar compound with a methyl group instead of a hydroxymethyl group.
Uniqueness
2-[1-(Hydroxymethyl)cyclohexyl]propan-2-ol is unique due to the presence of both a hydroxymethyl group and a propan-2-ol group on the cyclohexane ring. This dual functionality allows for a wider range of chemical reactions and interactions compared to simpler cyclohexane derivatives.
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-[1-(hydroxymethyl)cyclohexyl]propan-2-ol |
InChI |
InChI=1S/C10H20O2/c1-9(2,12)10(8-11)6-4-3-5-7-10/h11-12H,3-8H2,1-2H3 |
InChI Key |
JFRFXVLOUAYBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(CCCCC1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13253885.png)

![1-{[(Benzyloxy)carbonyl]amino}-3-(tert-butoxy)cyclobutane-1-carboxylic acid](/img/structure/B13253890.png)

![2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13253897.png)
![4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid](/img/structure/B13253901.png)
![Diethyl({3-[(thian-3-yl)amino]propyl})amine](/img/structure/B13253906.png)


![2-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13253938.png)
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B13253940.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253948.png)

amine](/img/structure/B13253956.png)
